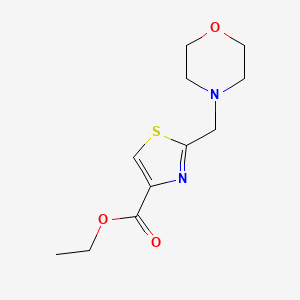
ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate
概要
説明
Ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a morpholine ring attached to a thiazole ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of morpholine with a thiazole derivative. One common method involves the Mannich reaction, where morpholine reacts with formaldehyde and a thiazole derivative under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Ethyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Ethyl 2-(pyrrolidin-4-ylmethyl)-1,3-thiazole-4-carboxylate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Ethyl 2-(azepan-4-ylmethyl)-1,3-thiazole-4-carboxylate: Similar structure but with an azepane ring instead of a morpholine ring.
Uniqueness
Ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design and material science.
特性
分子式 |
C11H16N2O3S |
|---|---|
分子量 |
256.32 g/mol |
IUPAC名 |
ethyl 2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O3S/c1-2-16-11(14)9-8-17-10(12-9)7-13-3-5-15-6-4-13/h8H,2-7H2,1H3 |
InChIキー |
SOKOIAXTDHBEHC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)CN2CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

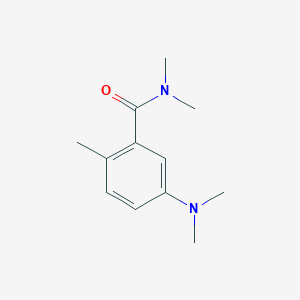
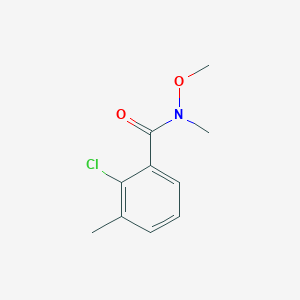
![6-(4-Hydroxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8772976.png)
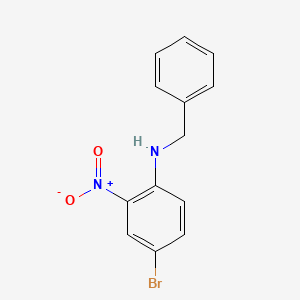
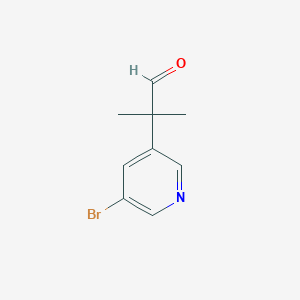
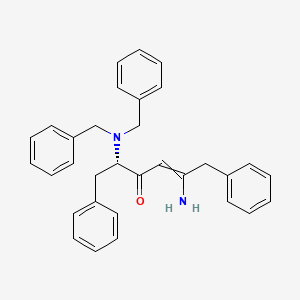
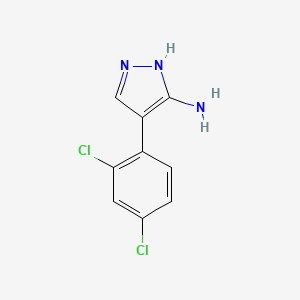
![2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B8772998.png)
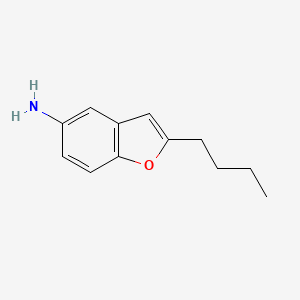
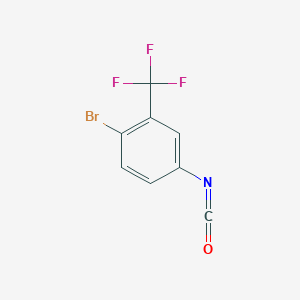
![N-[1-(2,4-dichlorophenyl)ethyl]formamide](/img/structure/B8773017.png)
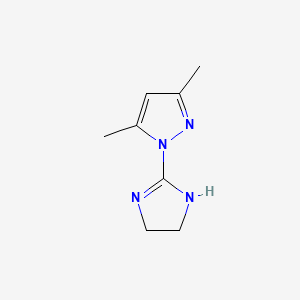
![2-[(4-Chlorobutanoyl)amino]benzamide](/img/structure/B8773043.png)
